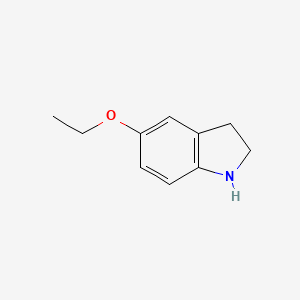

5-ethoxy-2,3-dihydro-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

5-ethoxy-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C10H13NO/c1-2-12-9-3-4-10-8(7-9)5-6-11-10/h3-4,7,11H,2,5-6H2,1H3 |

InChI Key |

WSNGNNNFEIIEOG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Innovative Preparation Routes for 5 Ethoxy 2,3 Dihydro 1h Indole Derivatives

Classical and Contemporary Approaches to 2,3-Dihydro-1H-indole Ring System Synthesis

The construction of the 2,3-dihydro-1H-indole ring system is a well-established area of organic synthesis, with a variety of methods available to chemists.

Reduction Strategies of Corresponding Indole (B1671886) and Oxindole Precursors

A primary and straightforward method for synthesizing dihydroindoles is the reduction of the corresponding indole precursors. The aromatic indole ring system, while stabilized by resonance, can be selectively hydrogenated at the 2,3-double bond under specific conditions.

Heterogeneous catalytic hydrogenation is a widely used green chemistry approach for this transformation. nih.gov Platinum on carbon (Pt/C) activated by p-toluenesulfonic acid in water has been shown to be an effective system for the hydrogenation of various substituted indoles to their corresponding indolines in excellent yields. nih.gov For instance, indoles with electron-donating substituents at the C-5 position, such as 5-methoxy, have been hydrogenated to the desired products in high yields (95%). nih.gov This suggests a similar strategy would be effective for the synthesis of 5-ethoxy-2,3-dihydro-1H-indole from 5-ethoxyindole (B77456). Other catalysts like platinum oxide and Raney Nickel are also employed, with the choice depending on the desired selectivity and the presence of other functional groups. libretexts.orgvapourtec.com

Reduction of oxindoles offers another pathway to dihydroindoles. nih.gov Various boron hydrides can be used to reduce the functional groups in 2-oxindole molecules to afford dihydroindole derivatives. nih.gov

Cyclization Reactions in the Formation of Dihydroindole Structures

Intramolecular cyclization reactions are a cornerstone in the synthesis of dihydroindole frameworks, offering a powerful way to construct the bicyclic system. These reactions often involve the formation of a carbon-nitrogen or carbon-carbon bond to close the five-membered ring.

One notable method is the rhodium(II)-catalyzed intramolecular C-H insertion of α-diazo carbonyl compounds. cardiff.ac.ukexlibrisgroup.comresearchgate.net This approach allows for the stereoselective synthesis of trans-2,3-dihydro-1H-indoles. cardiff.ac.ukexlibrisgroup.com The process begins with the formation of an α-diazo carbonyl intermediate from a 2-aminophenylacetic acid derivative, which then undergoes a rhodium-catalyzed C-H insertion to yield the dihydroindole structure. cardiff.ac.ukexlibrisgroup.com

Another strategy involves the intramolecular dearomatizing annulation of 4-(3-arylpropyl)-1,2,3-triazoles, which furnishes dihydroindole skeletons. uantwerpen.be This rhodium-catalyzed reaction has been extended to the synthesis of polycyclic dihydroindoles. uantwerpen.be

Furthermore, a transition metal-free approach utilizing the reaction of 2- or 3-chlorostyrenes with aliphatic or aromatic amines in the presence of potassium tert-butoxide can produce N-substituted 2,3-dihydroindoles in good yields through a domino amination protocol. acs.org

Stereoselective and Enantioselective Synthesis Pathways for Chiral Dihydroindole Systems

The synthesis of chiral dihydroindoles is of significant interest due to their presence in many biologically active molecules. Several stereoselective and enantioselective methods have been developed to control the stereochemistry of the newly formed chiral centers.

Rhodium(II)-catalyzed C-H insertion reactions using chiral dirhodium(II) complexes have proven effective for the asymmetric synthesis of trans-2,3-dihydro-1H-indoles. cardiff.ac.uk By employing chiral catalysts such as Rh2(S-DOSP)4, high diastereomeric (up to 94% de) and enantiomeric excesses (up to 94% ee) have been achieved. cardiff.ac.ukexlibrisgroup.com The choice of catalyst and reaction conditions, such as solvent and temperature, plays a crucial role in optimizing the stereoselectivity. cardiff.ac.uk

Copper-catalyzed reactions also feature prominently in the enantioselective synthesis of dihydroindoles. A highly efficient and stereoselective Cu-catalyzed synthesis of cis-2,3-disubstituted indolines has been reported. cardiff.ac.uk Additionally, a diastereo- and enantioselective CuH-catalyzed method has been developed for preparing highly functionalized cis-2,3-disubstituted indolines with high yield and enantioselectivity. researchgate.net

Novel One-Pot Synthetic Protocols

One such protocol involves the reaction of 2- and 3-chlorostyrene (B1584043) with amines in the presence of potassium tert-butoxide, which, when combined with a suitable dehydrogenation reaction, provides access to N-substituted indoles in a one-pot procedure. acs.org Another example is a copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazole heterocycles, a related nitrogen-containing bicyclic system, which provides the desired products in good yields. nih.gov

The synthesis of novel multisubstituted 1-alkoxyindoles has been achieved through a one-pot reaction involving the reduction of a nitro group, intramolecular condensation, and nucleophilic 1,5-addition to form 1-hydroxyindoles, which are then alkylated in situ. mdpi.com While this method produces indoles, the underlying principles of one-pot sequential reactions could be adapted for dihydroindole synthesis.

Catalyst Systems and Reaction Condition Optimization in this compound Synthesis

The choice of catalyst and the optimization of reaction conditions are critical for achieving high yields and selectivity in the synthesis of this compound and its derivatives.

In rhodium-catalyzed C-H insertion reactions for the synthesis of trans-dihydroindoles, various rhodium(II) catalysts have been screened. cardiff.ac.uk Catalysts like Rh2(DOSP)4 have shown high enantioselectivity. cardiff.ac.uk Optimization of reaction conditions such as solvent and temperature is crucial; for instance, using n-hexane as a solvent at room temperature has been found to be optimal for achieving high enantiomeric excess in certain cases. cardiff.ac.uk

For heterogeneous catalytic hydrogenation of indoles, the catalyst system and reaction medium are key. A Pt/C catalyst activated by p-toluenesulfonic acid in water has been demonstrated as an effective system. nih.gov The catalyst loading and hydrogen pressure may need to be adjusted depending on the substituents on the indole ring. nih.gov For example, substrates with electron-withdrawing groups may require increased catalyst loading. nih.gov

In multicomponent reactions for the synthesis of fused heterocyclic systems, catalyst loading and the choice of catalyst are important parameters to optimize. researchgate.net For instance, in the synthesis of dihydroxy indeno[1,2-b]indolone derivatives, the amount of a SnO2 quantum dot catalyst was optimized to maximize the yield. researchgate.net

Atom Economy and Green Chemistry Considerations in Dihydroindole Synthesis Research

The principles of atom economy and green chemistry are increasingly influencing the design of synthetic routes for dihydroindoles. um-palembang.ac.idjocpr.com Atom economy, a concept that measures the efficiency of a reaction in incorporating the atoms of the reactants into the final product, is a key metric in green chemistry. um-palembang.ac.idjocpr.com

Catalytic reactions, particularly catalytic hydrogenation and C-H activation, are inherently more atom-economical than stoichiometric reactions as they reduce the amount of waste generated. libretexts.orgum-palembang.ac.id The use of water as a solvent in catalytic hydrogenation of indoles is a prime example of a green chemistry approach, as it replaces volatile organic solvents. nih.gov

One-pot syntheses also contribute to green chemistry by minimizing solvent usage and purification steps, thereby reducing waste and energy consumption. uantwerpen.bemdpi.com The development of synthetic methods that proceed under milder conditions and use renewable starting materials are also important goals in this area. openmedicinalchemistryjournal.com The pursuit of shorter synthetic routes, avoiding unnecessary derivatization steps, is another principle of green chemistry that is relevant to the synthesis of complex molecules like dihydroindole derivatives. um-palembang.ac.id

Chemical Reactivity and Derivatization Strategies of 5 Ethoxy 2,3 Dihydro 1h Indole

Electrophilic and Nucleophilic Substitution Reactions on the Dihydroindole Core

The dihydroindole nucleus is susceptible to reactions at both its nitrogen and carbon atoms. The lone pair of electrons on the nitrogen atom confers nucleophilic character, while the benzene (B151609) ring, activated by the ethoxy and amino groups, is primed for electrophilic substitution.

The nitrogen atom of the 5-ethoxy-2,3-dihydro-1H-indole is a primary site for functionalization due to its nucleophilicity. N-alkylation and N-acylation are fundamental strategies for introducing a variety of substituents, which can modulate the compound's steric and electronic properties.

N-alkylation typically proceeds by treating the dihydroindole with an alkyl halide or tosylate in the presence of a base. The choice of base and solvent system can be crucial for achieving high yields and, in some cases, regioselectivity. beilstein-journals.org For instance, sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF) is a common and effective combination for deprotonating the indole (B1671886) nitrogen, thereby increasing its nucleophilicity towards the alkylating agent. beilstein-journals.org

N-acylation involves the reaction of the dihydroindole with acylating agents such as acid chlorides or anhydrides. This reaction is often carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the acid byproduct. N-acylation is generally a robust and high-yielding transformation.

| Reaction Type | Reagent Class | Example Reagent | Product Type |

| N-alkylation | Alkyl Halide | Benzyl bromide | N-benzyl-5-ethoxy-2,3-dihydro-1H-indole |

| N-alkylation | Alkyl Tosylate | Ethyl tosylate | N-ethyl-5-ethoxy-2,3-dihydro-1H-indole |

| N-acylation | Acid Chloride | Acetyl chloride | N-acetyl-5-ethoxy-2,3-dihydro-1H-indole |

| N-acylation | Acid Anhydride | Acetic anhydride | N-acetyl-5-ethoxy-2,3-dihydro-1H-indole |

This table presents illustrative examples of N-functionalization reactions.

While the nitrogen is the most common site for initial functionalization, the carbon atoms of the dihydroindole core can also be modified. The aromatic ring is activated towards electrophilic aromatic substitution, with the C-6 position being the most likely site for substitution due to the ortho-, para-directing effects of the ethoxy and amino groups. However, direct functionalization of the pyrroline (B1223166) ring at C-3 can also be achieved, often following N-protection. For instance, lithiation at C-3 followed by quenching with an electrophile is a potential route for introducing substituents. nih.gov

Functionalization at the C-5 position, which already bears the ethoxy group, would typically involve more complex synthetic routes, possibly starting from a different precursor or involving nucleophilic aromatic substitution on a suitably activated derivative. nih.gov

| Position | Reaction Type | Reagents | Potential Product |

| C-6 | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 6-acetyl-5-ethoxy-2,3-dihydro-1H-indole |

| C-3 | Lithiation/Alkylation | n-BuLi, then CH₃I | 5-ethoxy-3-methyl-2,3-dihydro-1H-indole |

This table illustrates potential strategies for carbon functionalization.

Ring-Opening and Ring-Closure Transformations Involving the Dihydroindole Moiety

The dihydroindole ring system can participate in transformations that involve either the cleavage (ring-opening) or formation (ring-closure) of the heterocyclic ring. Ring-opening reactions can be achieved under reductive or oxidative conditions, potentially leading to substituted 2-ethylanilines.

Conversely, ring-closure reactions are fundamental to the synthesis of the dihydroindole core itself. A common strategy involves the intramolecular cyclization of a suitable precursor, such as a 2-(2-haloethyl)aniline derivative. organic-chemistry.org These cyclization reactions often proceed via intramolecular nucleophilic substitution, where the aniline (B41778) nitrogen displaces a leaving group to form the five-membered ring. researchgate.net

Oxidative Aromatization and Dehydrogenation Reactions of Dihydroindoles

One of the most significant reactions of the 2,3-dihydro-1H-indole scaffold is its oxidation to the corresponding indole. This aromatization process, also known as dehydrogenation, re-establishes the aromatic pyrrole (B145914) ring and is a key step in many synthetic sequences. rsc.org A variety of oxidizing agents can be employed to effect this transformation. The reaction is of considerable interest as it provides access to highly functionalized indoles from more easily prepared dihydroindole precursors. indexcopernicus.com

The choice of oxidant can depend on the other functional groups present in the molecule to avoid unwanted side reactions. Mild reagents are often preferred to ensure selectivity.

| Oxidizing Agent | Conditions | Product |

| Manganese Dioxide (MnO₂) | Neutral, reflux in solvent (e.g., toluene) | 5-ethoxy-1H-indole |

| Palladium on Carbon (Pd/C) | High temperature, with a hydrogen acceptor | 5-ethoxy-1H-indole |

| Iodine (I₂) in DMSO | Moderate temperature | 5-ethoxy-1H-indole rsc.org |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Mild, room temperature | 5-ethoxy-1H-indole |

This table provides examples of reagents used for the oxidative aromatization of dihydroindoles.

Multi-Component Reactions and Cascade Processes for Complex this compound Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govrsc.org The indole nucleus is a privileged scaffold in MCRs for generating molecular diversity. nih.govrsc.org

While specific examples for this compound are not abundant, the general reactivity of the indole/indoline (B122111) core suggests its applicability in such reactions. For instance, the nitrogen atom can act as a nucleophile in Mannich-type reactions or Ugi reactions. After an initial reaction, the dihydroindole intermediate could undergo subsequent intramolecular cyclizations or rearrangements in a cascade process, leading to the rapid assembly of complex, polycyclic architectures. nih.gov

Chemo- and Regioselective Transformations

Achieving selectivity is a central challenge in the functionalization of molecules with multiple reactive sites. For this compound, key selective transformations include:

N- vs. C-Alkylation: The nitrogen atom is significantly more nucleophilic than the carbon framework, making N-alkylation the kinetically favored process. Selective C-alkylation typically requires prior protection of the nitrogen atom.

Regioselectivity of N-Alkylation: In related heterocyclic systems like indazoles, the choice of base and solvent has been shown to have a profound impact on the regioselectivity of N-alkylation, allowing for the selective formation of one isomer over another. beilstein-journals.org Similar principles can be applied to control reactions on substituted dihydroindoles.

Chemoselectivity in Oxidation: In molecules containing multiple oxidizable sites, the choice of a chemoselective oxidizing agent is critical. For example, conditions can be selected to favor the dehydrogenation of the dihydroindole ring to an indole without affecting other sensitive functional groups. nih.gov Rhodium-catalyzed reactions have also been shown to achieve high chemo- and regiospecificity in annulation reactions involving indoles. ucl.ac.uk

The ability to control these selective processes is essential for the strategic synthesis of complex target molecules derived from the this compound core. acs.org

Advanced Structural Characterization Techniques for 5 Ethoxy 2,3 Dihydro 1h Indole Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and conformational details of indole (B1671886) derivatives in solution. Techniques such as ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while two-dimensional methods like COSY, HSQC, and HMBC reveal through-bond and through-space correlations, confirming the molecular skeleton and the substitution pattern.

For instance, in analogs like 5-methoxy-3-methyl-1H-indole, the ¹H NMR spectrum clearly distinguishes the aromatic protons, the N-H proton, and the protons of the methoxy (B1213986) and methyl substituents. rsc.org The chemical shifts (δ) are indicative of the electron density around the nuclei, and coupling constants (J) provide information on the connectivity of adjacent protons. The ¹³C NMR spectrum complements this by providing the chemical shift for each unique carbon atom in the molecule. rsc.org

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for 5-Methoxy-3-methyl-1H-indole in CDCl₃ rsc.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| NH | 7.79 (s, 1H) | - |

| H-2 | 6.97 (s, 1H) | 122.53 |

| H-4 | 7.03 (d, J=2.3 Hz, 1H) | 100.81 |

| C-5 | - | 154.01 |

| H-6 | 6.87 (dd, J=8.7, 2.4 Hz, 1H) | 111.74 |

| H-7 | 7.25 (d, J=8.7 Hz, 1H) | 112.18 |

| C-3a | - | 128.75 |

| C-7a | - | 131.53 |

| C-3-CH₃ | 2.33 (s, 3H) | 9.81 |

| C-5-OCH₃ | 3.90 (s, 3H) | 56.05 |

Note: This data is for the analog 5-methoxy-3-methyl-1H-indole and serves to illustrate the type of information obtained via NMR spectroscopy.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

X-ray crystallography provides definitive proof of molecular structure by mapping electron density in a single crystal, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms. This technique is crucial for understanding the solid-state conformation and the nature of intermolecular interactions, such as hydrogen bonding and π–π stacking, which dictate the crystal packing.

Studies on related compounds, such as polymorphs of 5-methoxy-1H-indole-2-carboxylic acid, highlight how subtle changes in crystallization conditions can lead to different crystal forms (polymorphs) with distinct molecular arrangements and intermolecular hydrogen bonding networks. mdpi.comdntb.gov.uanih.gov For one polymorph, the structure was characterized by the formation of cyclic dimers connected by O-H···O hydrogen bonds, while N-H···O interactions were also crucial in building the crystal lattice. mdpi.comdntb.gov.uanih.gov The analysis of these non-covalent interactions is vital for understanding the physical properties of the solid material.

Interactive Data Table: Crystallographic Data for a Polymorph of 5-Methoxy-1H-indole-2-carboxylic Acid mdpi.comdntb.gov.uanih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₉NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| β (°) | 91.871(5) |

| Volume (ų) | 903.94(8) |

| Z | 4 |

Note: This data is for the analog 5-methoxy-1H-indole-2-carboxylic acid and is presented to exemplify the detailed structural parameters obtained from X-ray crystallography.

High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a compound and for identifying and characterizing impurities. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), HRMS allows for the determination of a unique elemental formula.

In the analysis of indole derivatives, techniques such as Electrospray Ionization (ESI) are commonly used to generate molecular ions. pnnl.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. For instance, studies on prenylated indole alkaloids show characteristic losses of specific substituent groups, which helps in elucidating the core structure and the nature of its appendages. nih.gov This approach is highly effective for impurity profiling, where even trace-level components can be identified based on their accurate mass and fragmentation behavior.

Interactive Data Table: Illustrative MS Fragmentation of Prenylated Indole Alkaloids nih.gov

| Precursor Ion (m/z) | Fragmentation Stage | Characteristic Neutral Loss | Structural Implication |

| [M+H]⁺ | MS² | Isopentene group | Loss of prenyl group from C-3 |

| [M+H - isopentene]⁺ | MS³ | Substituent at N-1 | Loss of N-1 substituent |

Note: This table illustrates common fragmentation pathways for a class of related indole derivatives, demonstrating the principles of structural elucidation by MS/MS.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups, making them excellent for structural confirmation. The absorption of IR radiation or the scattering of laser light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrational energies of different bonds (e.g., N-H, C-H, C=C, C-O).

In the study of indole analogs like 5-methoxy-1H-indole-2-carboxylic acid, IR spectroscopy has been used to confirm the presence of key functional groups and to study hydrogen bonding. mdpi.comnih.gov For example, the N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. nih.gov A shift in the position of this band can indicate its involvement in hydrogen bonding. nih.gov Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds and aromatic ring systems. nih.gov

Interactive Data Table: Key Experimental IR Bands for a Polymorph of 5-Methoxy-1H-indole-2-carboxylic Acid nih.gov

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H stretch (involved in H-bond) | 3342 |

| O-H stretch (carboxylic acid) | 2500-3000 (broad) |

| C=O stretch (carboxylic acid) | ~1680 |

| Aromatic C=C stretch | ~1600-1450 |

| C-O stretch (methoxy) | ~1250 |

Note: The data pertains to the analog 5-methoxy-1H-indole-2-carboxylic acid and is used to illustrate functional group analysis via IR spectroscopy.

Thermal Analysis Techniques (TG-DSC, TG-FTIR) for Stability and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a substance as a function of temperature. TGA measures the change in mass with temperature, providing information on thermal stability and decomposition, while DSC measures the heat flow associated with thermal transitions like melting, crystallization, and decomposition.

Studies on indole-based polymers have utilized DSC to determine glass transition temperatures (Tg) and melting points, which are critical indicators of the material's thermal properties. acs.org TGA reveals the onset temperature of decomposition, indicating the thermal stability of the compound. When TGA is coupled with Fourier-Transform Infrared Spectroscopy (TG-FTIR), the gaseous products evolved during decomposition can be identified in real-time. This provides valuable insights into the decomposition mechanism and pathways of the molecule. For indole derivatives, this could involve the evolution of gases such as carbon dioxide, water, and nitrogen-containing compounds.

Computational and Theoretical Investigations of 5 Ethoxy 2,3 Dihydro 1h Indole Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of dihydroindole systems. ijrar.orgepstem.net These calculations provide a theoretical framework for understanding molecular geometry, stability, and reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule. unesp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unesp.brnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For indole (B1671886) derivatives, FMO analysis helps to identify the most probable sites for electrophilic and nucleophilic attacks. For instance, in related heterocyclic systems, the HOMO is often distributed over the indole ring, particularly the fused pyrrole (B145914) moiety, indicating its susceptibility to electrophilic attack. Conversely, the LUMO's distribution highlights regions prone to nucleophilic attack. researchgate.net Quantum chemical calculations for analogous indole structures reveal energy gaps that are indicative of a stable yet reactive molecule, a balance that is often sought in drug design. ijrar.orgnih.gov

| Compound/System | Method/Basis Set | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Key Finding |

|---|---|---|---|---|---|

| Ethyl Indole-2-carboxylate | B3LYP/6-311++G(d,p) | -5.98 | -1.25 | 4.73 | Indicates good stability and moderate reactivity. ijrar.org |

| Ethyl 5-hydroxy-hexahydropyrimidine-5-carboxylate Derivative | DFT/B3LYP/6-311++G(d,p) | -6.43 | -1.80 | 4.63 | The minimal energy gap suggests high reactivity towards receptors. nih.gov |

| 3-Benzyl-4-(...)-triazol-5-one Derivative | DFT/B3LYP/6-31G(d,p) | -6.59 | -1.81 | 4.78 | Analysis of HOMO and LUMO energies helps to understand the molecule's electronic properties and reactivity. epstem.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the electrophilic and nucleophilic sites. researchgate.net In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Green areas represent neutral potential.

For indole derivatives, MEP maps typically show a negative potential around the nitrogen atom of the pyrrole ring and any oxygen atoms (like in the ethoxy group), highlighting these as sites for hydrogen bonding and electrophilic interactions. researchgate.net The hydrogen atom attached to the indole nitrogen often shows a positive potential, making it a potential hydrogen bond donor. This detailed charge distribution analysis is crucial for understanding intermolecular interactions, particularly in the context of ligand-receptor binding.

The biological activity of a molecule is intrinsically linked to its three-dimensional structure or conformation. Conformational analysis explores the different spatial arrangements of a molecule's atoms and their corresponding energy levels. By performing a Potential Energy Surface (PES) scan, researchers can identify the most stable, low-energy conformers. nih.gov

For a molecule like 5-ethoxy-2,3-dihydro-1H-indole, the flexibility of the ethoxy group and the puckering of the dihydro-pyrrole ring are of primary interest. PES analysis, often conducted by systematically rotating key dihedral angles, can reveal the global minimum energy conformation. nih.gov Understanding the energy landscape and the barriers between different conformations is essential for predicting how the molecule might adapt its shape upon binding to a biological target.

Molecular Dynamics Simulations for Dynamic Behavior and Ligand-Target Interactions

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a system over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, solvent effects, and the stability of ligand-protein complexes. espublisher.comnih.gov

In the context of this compound systems, MD simulations can be used to study the stability of the ligand when bound to a receptor's active site. mdpi.com By analyzing metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), scientists can assess the stability of the complex and the flexibility of different parts of the protein and ligand. nih.gov These simulations can refine the binding poses obtained from molecular docking and provide a more accurate estimation of binding free energies.

Molecular Docking Studies for Ligand-Receptor Binding Modes and Affinities (in vitro, mechanistic)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. mdpi.com This method is fundamental in structure-based drug design for screening virtual libraries of compounds and for understanding the specific interactions that drive binding. espublisher.comnih.gov

For derivatives of 2,3-dihydro-1H-indole, docking studies have been employed to investigate their potential as inhibitors for various enzymes. nih.gov The process involves placing the ligand in the active site of the receptor and scoring different poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic compatibility. The results provide a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction, and a detailed 3D model of the ligand-receptor complex. mdpi.comresearchgate.net These studies can reveal key amino acid residues that interact with the indole core, the ethoxy group, and other substituents, providing a mechanistic basis for the observed biological activity.

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interactions Observed |

|---|---|---|---|

| Substituted hydrazineylidene-1H-indole derivatives | CDK-5 (PDB: 3IG7) | -7.18 to -8.34 | Hydrogen bonding, hydrophobic interactions with active site residues. mdpi.com |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-...acetohydrazide | Various inflammatory proteins (e.g., NF-κB, COX-2) | Not specified | In silico data agreed with experimental findings of anti-inflammatory action. nih.govresearchgate.net |

| N-tosyl-indole hybrid thiosemicarbazones | Tyrosinase (PDB: 2Y9X) | Not specified | Binding mode evaluation helped to understand competitive inhibition mechanism. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Dihydroindole Derivatives (mechanistic, in vitro activity)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), QSAR models can predict the activity of new, unsynthesized compounds. semanticscholar.orgresearchgate.net

For dihydroindole derivatives, 2D and 3D-QSAR models have been developed to predict activities such as anticancer, antimicrobial, or enzyme inhibitory effects. espublisher.comnih.gov These models are built using a "training set" of compounds with known activities and then validated using a "test set." nih.gov A successful QSAR model can identify which molecular properties are most influential for a given biological activity. For example, a model might reveal that higher lipophilicity and the presence of a hydrogen bond donor at a specific position on the dihydroindole ring increase the compound's potency, providing a clear rationale for designing more effective derivatives. researchgate.net

Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Analysis

A comprehensive review of scientific literature and computational chemistry databases did not yield any specific studies conducting Non-Covalent Interaction (NCI) analysis or Hirshfeld surface analysis on the compound this compound. While computational and theoretical investigations are common for understanding the structural and electronic properties of heterocyclic compounds, it appears that this particular derivative has not yet been the subject of such specific analyses in published research.

Therefore, detailed research findings, data tables, and discussions pertaining to the non-covalent interactions and Hirshfeld surface characteristics of this compound are not available at this time. Further research would be required to generate and analyze these computational models.

Role of 5 Ethoxy 2,3 Dihydro 1h Indole As a Versatile Synthetic Intermediate and Privileged Scaffold

Precursor in the Total Synthesis of Complex Natural Products and Analogues

The indoline (B122111) nucleus is a common feature in a vast array of natural products, particularly in the intricate structures of alkaloids. The strategic placement of substituents on this core scaffold is crucial for achieving the desired molecular architecture and biological activity.

The 2,3-dihydro-1H-indole framework is a key component of numerous indole (B1671886) alkaloids. Synthetic strategies often involve the construction of this core early in the synthetic sequence, followed by further elaborations. A notable example that highlights the utility of a closely related structure is in the synthesis of physostigmine (B191203), an alkaloid known for its cholinesterase inhibitory activity researchgate.netnih.gov. One synthetic route to physostigmine involves the formation of 1,3-dimethyl-5-ethoxyindolin-2-one from p-ethoxymethylaniline researchgate.net. This intermediate underscores the value of the 5-alkoxyindoline scaffold in building the complex, polycyclic systems characteristic of many alkaloids. The 5-ethoxy group can influence the reactivity of the aromatic ring and can be a key pharmacophoric feature or a precursor for other functional groups.

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system, which is often a precursor to the dihydroindole core found in alkaloids like vindoline (B23647) nih.govnih.govwikipedia.orgbyjus.comyoutube.comorganic-chemistry.org. By selecting an appropriately substituted phenylhydrazine, such as one that would lead to a 5-ethoxy substituent, chemists can introduce this feature early in the synthesis of complex targets.

Table 1: Selected Alkaloids Containing the Indole or Dihydroindole Core

| Alkaloid | Structural Class | Key Synthetic Strategy |

| Physostigmine | Indole Alkaloid | Indoline formation |

| Vindoline | Aspidosperma Alkaloid | Cycloaddition cascades |

| Voacamine | Bisindole Alkaloid | Condensation of monomeric units |

Melatonin (B1676174), a neurohormone characterized by a 5-methoxyindole (B15748) core, is crucial for regulating circadian rhythms. Its therapeutic potential has spurred the development of numerous synthetic analogs with improved pharmacological profiles. The 2,3-dihydroindole scaffold is a promising starting point for creating new melatonin receptor ligands nih.govnih.govmdpi.comchemicalbook.comresearchgate.net.

The substitution pattern on the indole ring is critical for receptor affinity and selectivity. The 5-position, in particular, is a key site for modification. Replacing the methoxy (B1213986) group of melatonin with an ethoxy group, as in 5-ethoxy-2,3-dihydro-1H-indole, represents a subtle but potentially significant structural change. This modification can alter the compound's lipophilicity, metabolic stability, and interaction with the melatonin receptors (MT1 and MT2). Agomelatine, a clinically used antidepressant, is a notable example of a melatonin analog that also exhibits 5-HT2C receptor antagonism nih.govnih.govmdpi.comchemicalbook.comresearchgate.net. The development of analogs from this compound could lead to new compounds with unique pharmacological profiles, potentially offering advantages in the treatment of sleep disorders, depression, and other neurological conditions.

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry has become an indispensable tool in modern drug discovery, enabling the rapid synthesis of large numbers of diverse compounds for high-throughput screening. The concept of a "privileged scaffold" refers to a molecular framework that can serve as the basis for libraries of compounds capable of binding to multiple biological targets. The this compound structure is an excellent candidate for such a scaffold.

Its rigid bicyclic core provides a defined three-dimensional orientation for appended functional groups. The nitrogen atom and the aromatic ring offer multiple points for diversification. For instance, the nitrogen can be acylated, alkylated, or incorporated into larger heterocyclic systems. The aromatic ring can undergo electrophilic substitution or cross-coupling reactions to introduce a wide range of substituents.

Libraries based on this scaffold can be designed to target specific enzyme families, such as kinases, which are often implicated in cancer and inflammatory diseases nih.govnih.govcncb.ac.cn. By systematically varying the substituents at different positions of the this compound core, chemists can generate focused libraries to explore the structure-activity relationships (SAR) for a particular biological target.

Table 2: Potential Diversification Points on the this compound Scaffold

| Position | Type of Modification | Potential Functional Groups |

| N1 | Alkylation, Acylation, Arylation | Alkyl chains, amides, aryl groups |

| C4, C6, C7 | Electrophilic Aromatic Substitution | Halogens, nitro groups, acyl groups |

| Aromatic Ring | Cross-Coupling Reactions | Aryl, heteroaryl, alkyl groups |

Design of Bioisosteric Replacements and Pharmacophore Modifications

Bioisosterism, the principle of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. This strategy is often employed to improve a compound's potency, selectivity, or pharmacokinetic properties. The 5-ethoxy group of this compound can be considered a bioisostere of the more commonly found 5-methoxy group in many bioactive indole derivatives, including natural products and synthetic drugs.

The subtle difference between an ethoxy and a methoxy group—an additional methylene (B1212753) unit—can have significant effects on a molecule's biological profile. It can alter lipophilicity, which affects cell membrane permeability and oral bioavailability. It may also influence how the molecule fits into a receptor's binding pocket and can impact its metabolic stability by providing a different site for enzymatic action.

In pharmacophore modeling, which identifies the essential structural features required for biological activity, the 5-alkoxy group of indole derivatives is often a key hydrogen bond acceptor or a space-filling element. By substituting the methoxy group with an ethoxy group, medicinal chemists can fine-tune the pharmacophore to optimize interactions with the target protein. This approach is particularly relevant in the design of ligands for serotonin (B10506) (5-HT) receptors, where the substitution pattern on the indole ring is critical for receptor subtype selectivity nih.govnih.govresearchgate.net.

Building Block in the Construction of Fused Heterocyclic Systems

The this compound core can serve as a versatile starting material for the synthesis of more complex, fused heterocyclic systems. The inherent reactivity of the indoline structure allows for the construction of additional rings, leading to novel polycyclic scaffolds with potential biological activity.

One powerful method for constructing fused systems is the Pictet-Spengler reaction, which involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone to form a tetrahydro-β-carboline nih.govresearchgate.net. While this compound itself is not a tryptamine, it can be functionalized at the nitrogen or C7 position to introduce the necessary side chain for such cyclizations.

Another important reaction is the Fischer indole synthesis, which can be adapted to create fused indole systems by using cyclic ketones wikipedia.orgbyjus.comyoutube.comorganic-chemistry.org. Furthermore, the indoline nitrogen and the adjacent methylene group can participate in cyclization reactions to form pyrrolo[1,2-a]indoles and related structures. The synthesis of pyrrolo[2,3-b]indoles, a core structure in several alkaloids, can be achieved through intramolecular annulation of appropriately substituted indoles nih.gov. The 5-ethoxy substituent can influence the regioselectivity of these cyclization reactions and become an integral part of the final fused heterocyclic system. These fused systems often exhibit unique pharmacological properties and are of great interest in the development of new therapeutic agents.

Exploration of Biological Target Interactions and Mechanistic Insights in Vitro Studies

Receptor Binding Affinity Profiling and Selectivity Studies (e.g., Dopamine (B1211576), Serotonin (B10506), Melatonin (B1676174) Receptors)

The interaction of 5-ethoxy-2,3-dihydro-1H-indole derivatives with key neuroreceptors has been a subject of investigation, particularly focusing on dopamine, serotonin, and melatonin pathways, which are critical in neuropsychopharmacology.

Dopamine Receptors: Derivatives of the 5-ethoxy-indole structure have been identified as ligands for dopamine receptors. Specifically, the compound 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, known as D2AAK1_3, has been investigated as a dopamine D2 receptor ligand. researchgate.net The arylpiperidine and aryltetrahydropyridine moieties are recognized as privileged structures for aminergic G protein-coupled receptors, including dopamine receptors. researchgate.net Studies on related 2,3-dihydro-1H-isoindole series have led to the identification of compounds with high affinity for the dopamine D3 receptor (pKi of 8.3) and over 100-fold selectivity against other aminergic receptors. nih.gov Further structure-activity relationship (SAR) studies on eticlopride-based bitopic ligands have explored how modifications impact binding affinities at D2 and D3 receptors. nih.gov

Serotonin Receptors: The indole (B1671886) nucleus is a core component of serotonin (5-hydroxytryptamine, 5-HT), making its derivatives likely candidates for interaction with serotonin receptors. nih.gov While direct binding data for this compound is not extensively detailed, studies on analogous marine-inspired indole alkaloids have demonstrated significant affinity for various serotonin receptor subtypes. For instance, 5-chloro-N,N-dimethyltryptamine shows strong affinity for 5-HT1A, 5-HT2B, and 5-HT7 receptors. researchgate.net Some melatonin receptor agonists have been noted to display off-target binding at serotonin receptors, such as 5-HT1A, 5-HT1D, and 5-HT7A, with affinities in the nanomolar to low micromolar range. nih.gov

Melatonin Receptors: Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone whose structure is based on an indole ring. mdpi.com Derivatives of 2,3-dihydroindole have been synthesized and evaluated for their binding affinity to melatonin receptors (MT1 and MT2). These studies have shown that 2,3-dihydroindole derivatives generally exhibit a lower binding affinity for both MT receptor subtypes compared to melatonin itself. mdpi.com The structural similarity between melatonin and indole derivatives underscores the potential for these compounds to interact with melatonin receptors, which are involved in regulating circadian rhythms. nih.govnih.gov

Table 1: Receptor Binding Affinities of Selected Indole Derivatives This table presents data for derivatives and related structures to illustrate the potential binding profiles of the indole scaffold.

| Compound/Derivative Class | Receptor Subtype | Binding Affinity (Ki or pKi) | Reference |

|---|---|---|---|

| 5-substituted-2,3-dihydro-1H-isoindoles | Dopamine D3 | pKi = 8.3 | nih.gov |

| 5-chloro-N,N-dimethyltryptamine | Serotonin 5-HT1A | High Nanomolar | researchgate.net |

| 5-chloro-N,N-dimethyltryptamine | Serotonin 5-HT2B | High Nanomolar | researchgate.net |

| 5-chloro-N,N-dimethyltryptamine | Serotonin 5-HT7 | High Nanomolar | researchgate.net |

| 2,3-dihydroindole derivatives | Melatonin MT1/MT2 | Lower than melatonin | mdpi.com |

Enzyme Inhibition Mechanisms and Kinetics (e.g., Monoamine Oxidase B, Lipoxygenases, Tubulin Polymerization, SecA)

The indole framework is a versatile scaffold for designing enzyme inhibitors, targeting enzymes involved in neurological disorders and cancer.

Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme in the degradation of dopamine and is a target for the treatment of neurodegenerative diseases. nih.gov Certain aryltetrahydropyridine derivatives, which can be structurally related to modified 5-ethoxy-2,3-dihydro-1H-indoles, are known to act as MAO-B inhibitors. researchgate.net For example, a 2-benzylidene-5-methoxy-2,3-dihydro-1H-inden-1-one derivative demonstrated dual inhibitory activity against both acetylcholinesterase and MAO-B. Kinetic studies of various N-pyridyl-hydrazone derivatives have identified compounds with potent and specific inhibition of MAO-A and MAO-B, with some exhibiting IC50 values in the low micromolar range. semanticscholar.org

Lipoxygenases (LOX): Lipoxygenases are enzymes involved in the inflammatory cascade through the metabolism of arachidonic acid. nih.gov Indole-containing compounds have been investigated as potential LOX inhibitors. While specific kinetic data for this compound is limited, related indole derivatives have shown potent activity. For instance, certain indole-based compounds have exhibited IC50 values as low as 0.002 µM against 5-LOX. nih.gov

Tubulin Polymerization: Tubulin is a critical protein for microtubule formation, and its inhibitors are effective anticancer agents. The indole ring is a "privileged group" used in the design of tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site. nih.gov Various indole derivatives, including 2-phenylindoles and indole-chalcones, have shown potent inhibition of tubulin polymerization with IC50 values in the low micromolar and even nanomolar range. nih.govmdpi.com These compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov

SecA: No in vitro studies detailing the inhibition of the SecA ATPase by this compound were identified in the reviewed literature.

Modulatory Effects on Cellular Pathways and Molecular Targets (in vitro, mechanistic)

In vitro studies have shown that indole derivatives can modulate various cellular pathways. Certain marine indole alkaloids have been found to inhibit the proliferation of leukemia and prostate cancer cells, with IC50 values in the sub-micromolar range. researchgate.net Mechanistically, some of these compounds have been shown to bind to Hsp90 and Topoisomerase IIα, inhibiting their activity. researchgate.net Furthermore, indole-based tubulin inhibitors can induce apoptosis in a dose- and time-dependent manner by disrupting the microtubule network and arresting the cell cycle. nih.gov

Structure-Activity Relationship (SAR) Studies Correlating Structural Modifications with In Vitro Biological Responses

SAR studies provide valuable insights into how chemical modifications of the indole scaffold affect biological activity. For tubulin inhibitors, the presence of a 3,4,5-trimethoxyphenyl group is often beneficial for potent activity. mdpi.com In the case of dopamine D2/D3 receptor ligands based on eticlopride, O-alkylation was found to be preferable to N-alkylation for achieving high binding affinity. nih.gov For polysubstituted indoles, an acetyl or formyl group at the C-3 position of the indole ring has been shown to enhance anticancer activity by facilitating interaction with biological receptors. researchgate.net

Antimicrobial Activity Studies (in vitro against specific microbial strains)

The indole nucleus is present in compounds with significant antimicrobial properties. Studies on derivatives of 5-ethoxy-2-mercaptobenzimidazole, a structure closely related to the target compound, have demonstrated notable antimicrobial activity. These derivatives showed good antibacterial effects against Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 31.25 µg/ml for most tested compounds. researchgate.net Furthermore, certain derivatives exhibited excellent antifungal activity against Candida albicans, also with an MIC value of 31.25 µg/ml. researchgate.net Other indole-based Mannich base derivatives have shown considerable activity against E. coli, B. subtilis, A. flavus, and A. niger. researchgate.net

Table 2: In Vitro Antimicrobial Activity of 5-Ethoxy-2-mercaptobenzimidazole Derivatives This table shows data for a closely related structural analog.

| Microbial Strain | Type | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Bacillus subtilis | Gram-positive Bacteria | Good | 31.25 | researchgate.net |

| Candida albicans | Fungus | Excellent | 31.25 | researchgate.net |

Antioxidant Activity Investigations (in vitro assays)

Indole derivatives, including the animal hormone melatonin, are known for their antioxidant properties. nih.gov In vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS radical scavenging assays are commonly used to evaluate this activity. nih.gov Studies on newly synthesized 3-substituted-2-oxindole derivatives have demonstrated moderate to good antioxidant activities. nih.gov For instance, some derivatives with halogen substitutions on the isatin (B1672199) ring exhibited good antioxidant activity at concentrations between 5-100 µg/ml. nih.gov The antioxidant potential is often attributed to the ability of the indole nucleus to donate a hydrogen atom, thereby neutralizing free radicals. researchgate.net

Neuroprotective Properties (in vitro mechanistic studies)

The indole scaffold is a key feature of many compounds with neuroprotective effects. nih.gov In vitro studies on indole-based compounds have demonstrated their ability to protect neuronal cells from oxidative stress. For example, certain derivatives have been shown to significantly reduce cell mortality in H2O2-stimulated SH-SY5Y neuroblastoma cells, preserving cell viability. nih.gov This neuroprotective effect is linked to their antioxidant properties, including the ability to scavenge reactive oxygen species (ROS). nih.gov Putative neuroprotective actions have also been confirmed in models of hypoxia, where indole derivatives significantly reduced the irreversible impairment of synaptic transmission. nih.gov

Future Research and Applications of this compound

The dihydroindole scaffold is a significant structural motif in medicinal chemistry and materials science. As research progresses, the focus is shifting towards developing more efficient, sustainable, and technologically advanced applications for specific derivatives. This article explores the future research directions and potential academic applications centered exclusively on the chemical compound this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for preparing 5-ethoxy-2,3-dihydro-1H-indole, and what critical reaction parameters influence yield and purity?

- Methodological Answer: A typical synthesis involves cyclization of ethoxy-substituted precursors. For example, indole derivatives can be synthesized via acid-catalyzed cyclization of ethylenediamine analogs or via palladium-catalyzed cross-coupling to introduce the ethoxy group . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

- Catalyst : Pd(PPh₃)₄ improves coupling efficiency for ethoxy group introduction .

- Temperature : Controlled reflux (e.g., 80–100°C) minimizes side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

- Methodological Answer:

- ¹H NMR : Ethoxy protons appear as a quartet (δ 1.2–1.4 ppm for CH₃) and triplet (δ 3.4–3.8 ppm for OCH₂). The dihydro indole protons (C2 and C3) show splitting due to restricted rotation .

- XRD : Confirms the planar indole ring and dihedral angles between substituents, critical for understanding steric effects .

- IR : Stretching frequencies for C-O (1100–1250 cm⁻¹) and N-H (3400 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How do electronic and steric effects of the ethoxy substituent in this compound influence its reactivity in nucleophilic or electrophilic substitution reactions?

- Methodological Answer:

- Electronic Effects : The ethoxy group is electron-donating (+M effect), activating the indole ring toward electrophilic substitution at C4 and C7 positions. This is confirmed by comparing reactivity with nitro-substituted analogs (electron-withdrawing groups deactivate the ring) .

- Steric Effects : The ethoxy group’s bulkiness hinders substitution at adjacent positions. For example, Friedel-Crafts acylation at C6 is less favorable compared to unsubstituted indoles . Computational modeling (DFT) can predict regioselectivity by analyzing LUMO maps .

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives across different studies?

- Methodological Answer:

- Assay Standardization : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times may skew results. Use orthogonal assays (e.g., enzymatic vs. cell-based) to cross-validate .

- Purity Analysis : Contaminants from incomplete purification (e.g., residual Pd catalysts) can alter bioactivity. Employ LC-MS/HPLC (>95% purity thresholds) .

- Stereochemical Confirmation : Racemic mixtures vs. enantiopure forms may have divergent activities. Chiral HPLC or X-ray crystallography clarifies structural ambiguity .

Q. How can computational chemistry methods be integrated with experimental data to predict the binding affinity of this compound derivatives to specific biological targets?

- Methodological Answer:

- Molecular Docking : Use AutoDock Vina to screen derivatives against targets (e.g., serotonin receptors). Prioritize compounds with low binding energies (ΔG < −8 kcal/mol) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess ligand-receptor stability. Analyze RMSD and hydrogen-bond occupancy to validate docking predictions .

- QSAR Models : Train models on datasets with IC₅₀ values to correlate substituent properties (Hammett σ, LogP) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.